2-(1-Methylhydrazino)pyridin

Übersicht

Beschreibung

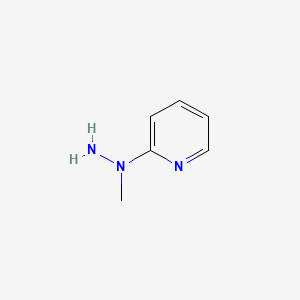

“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .

Synthesis Analysis

The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .Chemical Reactions Analysis

2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical and Chemical Properties Analysis

2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Kobalt-katalysierte C(sp2)–H-Alkenylierung/Annellierung

2-(1-Methylhydrazino)pyridin: dient als zweizähniger dirigierender Gruppe in kobalt-katalysierten C(sp2)–H-Alkenylierungs-/Annellierungsreaktionen . Diese Anwendung ist für die Synthese komplexer organischer Verbindungen, wie Isochinolin-Grundgerüste, die in vielen Pharmazeutika vorkommen, von Bedeutung. Das Verfahren beinhaltet die Reaktion mit terminalen oder internen Alkinen, gefolgt von einer Annellierung, wobei Produkte mit guten bis hervorragenden Ausbeuten und hoher Regioselektivität entstehen. Wichtig ist, dass die dirigierende Gruppe unter milden Bedingungen reduktiv entfernt werden kann, was für spätere synthetische Modifikationen vorteilhaft ist.

Schiff-Basen-Bildung und Bioaktivität

Schiff-Basen, die von Pyridin-Derivaten abgeleitet sind, einschließlich 2-(1-Methylhydrazinyl)pyridin, zeigen eine breite Palette von Bioaktivitäten . Diese Verbindungen können als flexible und mehrzähnige Liganden wirken und zeigen physiologische Wirkungen, die denen von Pyridoxal-Aminosäure-Systemen ähneln, die in Stoffwechselreaktionen von entscheidender Bedeutung sind. Sie besitzen antibakterielle, antivirale, antituberkulöse, antifungale, antioxidative, Antikonvulsiva-, Antidepressiva-, entzündungshemmende, antihypertensive und anticancerogene Aktivitäten, was sie zu vielseitigen Pharmakophoren in der medizinischen Chemie macht.

Entwicklung von Chemosensoren

Pyridin-Derivate werden bei der Entwicklung von Chemosensoren aufgrund ihrer starken Bindungsfähigkeit gegenüber verschiedenen Kationen und Anionen weit verbreitet eingesetzt . Die Schiff-Basen, die aus diesen Derivaten gebildet werden, können zur qualitativen und quantitativen Detektion von selektiven oder spezifischen Ionen in Umwelt- und Biomedien verwendet werden. Ihre einzigartigen photophysikalischen Eigenschaften ermöglichen es ihnen, als Ionen-Erkennungsmittel zu fungieren, was für die Überwachung und Analyse chemischer Spezies in verschiedenen Umgebungen unerlässlich ist.

Synthese von heterocyclischen Verbindungen

Die Verbindung ist ein integraler Bestandteil der Synthese von heterocyclischen Verbindungen, die in Naturprodukten, aktiven Pharmazeutika und Funktionsmaterialien vorkommen . Pyridin-Derivate sind von entscheidender Bedeutung für die Herstellung einer Vielzahl von Azaheterocyclen, die das Rückgrat vieler Medikamente und organischen Materialien bilden. Ihre synthetische Vielseitigkeit ermöglicht die Entwicklung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien.

Pharmazeutische Wirkstoffforschung und -entwicklung

2-(1-Methylhydrazinyl)pyridin: wird als Vorläufer in der Wirkstoffforschung und -entwicklung verwendet . Sein Vorkommen in bioaktiven Verbindungen und seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, machen es zu einem wertvollen Baustein in Pharmazeutika. Es trägt zur strukturellen Vielfalt von Wirkstoffmolekülen bei und erhöht deren Wirksamkeit und Spezifität.

Pflanzenschutzmittelvorläufer

Dieses Pyridin-Derivat ist auch ein Vorläufer für Pflanzenschutzmittel . Seine chemischen Eigenschaften ermöglichen es, in Verbindungen eingebaut zu werden, die als Pestizide oder Herbizide dienen und zum Schutz von Pflanzen beitragen und die landwirtschaftliche Produktivität verbessern.

Wirkmechanismus

Biochemical Pathways

“Pyridine, 2-(1-methylhydrazino)-” has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .

Result of Action

The compound’s use in cobalt-catalyzed c(sp2)–h alkenylation/annulation reactions suggests that it may have significant effects at the molecular level .

Safety and Hazards

2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Zukünftige Richtungen

Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .

Biochemische Analyse

Biochemical Properties

Pyridine, 2-(1-methylhydrazino)- plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This property makes it an effective ligand in catalytic processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between pyridine, 2-(1-methylhydrazino)- and cytochrome P450 can influence the enzyme’s activity, leading to changes in the metabolic pathways of the substrates .

Cellular Effects

Pyridine, 2-(1-methylhydrazino)- affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, pyridine, 2-(1-methylhydrazino)- can impact processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of pyridine, 2-(1-methylhydrazino)- involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, pyridine, 2-(1-methylhydrazino)- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridine, 2-(1-methylhydrazino)- can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that pyridine, 2-(1-methylhydrazino)- can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of pyridine, 2-(1-methylhydrazino)- vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, pyridine, 2-(1-methylhydrazino)- can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Pyridine, 2-(1-methylhydrazino)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, pyridine, 2-(1-methylhydrazino)- can affect the activity of enzymes involved in the tricarboxylic acid cycle, resulting in changes in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, pyridine, 2-(1-methylhydrazino)- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, pyridine, 2-(1-methylhydrazino)- can be transported into cells via specific transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of pyridine, 2-(1-methylhydrazino)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. For example, pyridine, 2-(1-methylhydrazino)- can localize to the mitochondria and influence mitochondrial metabolism and energy production .

Eigenschaften

IUPAC Name |

1-methyl-1-pyridin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNFKVFUZHBVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063371 | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-74-7 | |

| Record name | 2-(1-Methylhydrazinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylhydrazino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)